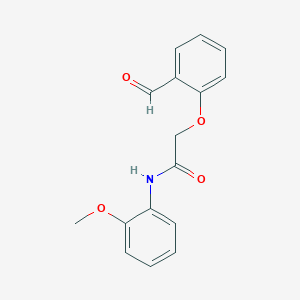methyl]quinolin-8-ol](/img/structure/B307645.png)
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol, also known as MNQ, is a novel organic compound that has gained significant attention in scientific research due to its potential applications in various fields. MNQ is a quinoline derivative that is synthesized using a specific method, and it has been found to have unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol in cancer cells involves the induction of apoptosis, or programmed cell death. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and the activation of apoptotic pathways. In Plasmodium falciparum, this compound has been found to inhibit the activity of heme detoxification enzymes, leading to the accumulation of toxic heme and the death of the parasite.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis, the process by which new blood vessels are formed to support tumor growth. In Plasmodium falciparum, this compound has been found to inhibit the detoxification of heme, leading to the accumulation of toxic heme and the death of the parasite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has several advantages for lab experiments, including its high yield and purity, its potent anticancer and antimalarial activity, and its fluorescent properties. However, this compound also has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for research on 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol. In medicinal chemistry, this compound could be further optimized for its anticancer and antimalarial activity, including the development of prodrugs and targeted delivery systems. In materials science, this compound could be used to synthesize new metal-organic frameworks with unique properties. In biochemistry, this compound could be further studied for its mechanism of action and potential applications in photodynamic therapy. Overall, this compound has significant potential for further research and development in various fields.
Métodos De Síntesis
The synthesis of 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol involves the reaction of 2-methyl-7-hydroxyquinoline with 6-methyl-2-pyridinecarbaldehyde and 4-nitrobenzyl bromide in the presence of a base catalyst. The reaction proceeds through a condensation reaction, followed by reduction and cyclization to form this compound. The yield of this compound is typically high, and the purity can be improved through recrystallization.
Aplicaciones Científicas De Investigación
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been found to have potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been investigated for its potential as an antimalarial drug due to its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.
In materials science, this compound has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of metal-organic frameworks. This compound has also been studied for its potential as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate a photosensitive drug.
Propiedades
Fórmula molecular |
C23H20N4O3 |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
2-methyl-7-[[(6-methylpyridin-2-yl)amino]-(4-nitrophenyl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C23H20N4O3/c1-14-4-3-5-20(24-14)26-21(16-8-11-18(12-9-16)27(29)30)19-13-10-17-7-6-15(2)25-22(17)23(19)28/h3-13,21,28H,1-2H3,(H,24,26) |
Clave InChI |
VKIROHYSILFCHR-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C4=C(C=CC(=N4)C)C=C3)O |
SMILES canónico |
CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C4=C(C=CC(=N4)C)C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(Cyclopentyloxy)benzylidene]-3-(2,6-dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B307562.png)
![(5Z)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307564.png)
![(5Z)-5-(anthracen-9-ylmethylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307565.png)
![benzyl 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-bromophenyl ether](/img/structure/B307566.png)
![2-[7-Butanoyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chloro-6-methoxyphenyl butanoate](/img/structure/B307567.png)
![2-Chloro-4-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307569.png)
![methyl 2-(2-chloro-4-isopropoxy-5-methoxybenzylidene)-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307571.png)
![(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one](/img/structure/B307574.png)
![4-(2-hydroxyethoxy)-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B307576.png)
![ethyl 5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307580.png)

![4-[(2-bromo-4-hydroxy-5-methoxyphenyl)(5-hydroxy-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-methyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B307584.png)
![6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B307585.png)
![7-Acetyl-3-(allylsulfanyl)-6-(4-ethoxy-3-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307588.png)